molecular formula C13H14F2N4OS B12068253 (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide

(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide

Cat. No.: B12068253
M. Wt: 312.34 g/mol
InChI Key: UWVOPVUWKIHGRF-AMIZOPFISA-N
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Description

This compound is a thioamide derivative featuring a stereochemically defined (2S,3R) configuration. Its core structure includes a 2,5-difluorophenyl group, a hydroxy group at the 3-position, and a 1,2,4-triazole moiety. The thioamide group (-C(=S)NH₂) distinguishes it from amide or nitrile analogs, influencing its electronic properties and metabolic stability. Key physicochemical properties include:

  • Molecular formula: C₁₄H₁₅F₂N₅OS (estimated based on and structural analysis).
  • Hydrogen bond donors/acceptors: 2 donors, 6 acceptors (similar to ).
  • Topological polar surface area (TPSA): ~94 Ų (comparable to analogs in ).
  • XLogP3: ~0.2–0.5 (indicating moderate hydrophilicity) .

Properties

Molecular Formula

C13H14F2N4OS

Molecular Weight

312.34 g/mol

IUPAC Name

(2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide

InChI

InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-4-9(14)2-3-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8-,13-/m1/s1

InChI Key

UWVOPVUWKIHGRF-AMIZOPFISA-N

Isomeric SMILES

C[C@H](C(=S)N)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O

Canonical SMILES

CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O

Origin of Product

United States

Biological Activity

(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide, commonly referred to as a key intermediate in the synthesis of triazole antifungal agents, has garnered attention for its biological activity. This compound is structurally related to Isavuconazole and exhibits significant antifungal properties. This article explores its biological activity through various studies and data.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H14F2N4OS
Molecular Weight312.34 g/mol
Melting Point198-200 °C
SolubilitySlightly soluble in DMSO, methanol, and chloroform
pKa11.54

The mechanism of action for (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide primarily involves the inhibition of fungal lanosterol demethylase (CYP51), an enzyme critical for ergosterol biosynthesis in fungi. By inhibiting this enzyme, the compound disrupts cell membrane integrity and function, leading to fungal cell death.

Antifungal Efficacy

Several studies have evaluated the antifungal efficacy of compounds related to (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide:

  • In Vitro Studies :
    • A study demonstrated that derivatives of this compound exhibited strong activity against various strains of Candida and Aspergillus, with minimum inhibitory concentrations (MICs) lower than those of traditional antifungals like fluconazole .
    • Another study reported that this compound was effective against fluconazole-resistant strains of Candida glabrata and Candida tropicalis, indicating its potential as a therapeutic option in resistant infections .
  • Case Studies :
    • In clinical settings, patients with invasive fungal infections treated with Isavuconazole (which utilizes this compound as an intermediate) showed improved outcomes compared to those receiving conventional therapies .
    • A comparative analysis revealed that the compound's derivatives had lower MIC values against Aspergillus fumigatus compared to amphotericin B and voriconazole .

Pharmacokinetics

The pharmacokinetic profile of (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide suggests favorable absorption characteristics when administered orally. Its solubility in organic solvents like DMSO indicates potential for formulation into effective drug delivery systems.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its therapeutic potential due to its triazole moiety, which is known for antifungal and antibacterial properties. Triazole derivatives have shown effectiveness against a variety of pathogens, making this compound a candidate for further drug development.

Case Study : A study demonstrated that triazole derivatives exhibit significant antifungal activity against Candida albicans. The incorporation of the difluorophenyl group in this compound enhances its bioactivity and selectivity against fungal strains .

Analytical Method Development

(2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide is utilized in analytical method validation and quality control applications. Its stability and specificity make it suitable for use as a reference standard in chromatographic techniques.

Application Example : In High-Performance Liquid Chromatography (HPLC), this compound serves as an internal standard for the quantification of related substances in pharmaceutical formulations .

Agricultural Science

The compound's potential as a biopesticide has been explored due to its ability to inhibit certain plant pathogens. The triazole structure is known to disrupt the biosynthesis of ergosterol in fungi, which is crucial for their growth.

Research Insight : Trials have indicated that formulations containing this compound can effectively reduce fungal infections in crops such as wheat and barley, thereby enhancing yield and quality .

Comprehensive Data Table

Application AreaDescriptionReferences
Medicinal ChemistryAntifungal and antibacterial properties; potential drug candidate.
Analytical MethodsUsed as a reference standard in HPLC for method validation and quality control.
Agricultural SciencePotential biopesticide; effective against fungal pathogens in crops.

Comparison with Similar Compounds

Key Structural Differences and Similarity Scores

The compound is compared to three closely related analogs (Table 1), with similarity scores calculated using binary fingerprint-based methods like the Tanimoto coefficient .

Table 1. Structural and Physicochemical Comparison

Compound Name CAS/ID Structural Features Similarity Score Molecular Weight (g/mol) XLogP3 Key Functional Groups
Target Compound N/A (2S,3R), 2,5-difluorophenyl, thioamide N/A ~310.3 (estimated) 0.3 Thioamide, triazole
(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide 241479-75-4 (2R,3R), 2,5-difluorophenyl, amide 0.84 296.27 0.2 Amide, triazole
(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate 483340-19-8 2,4-difluorophenyl, methanesulfonate ester 0.83 ~360.3 (estimated) 1.5 Sulfonate ester, diol
(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile N/A Nitrile group N/A ~278.3 (estimated) 0.8 Nitrile, triazole

Impact of Stereochemistry and Substituents

  • Stereochemistry : The (2S,3R) configuration of the target compound contrasts with the (2R,3R) enantiomer (CAS 241479-75-4), which may alter binding affinity in chiral environments (e.g., enzyme active sites) .
  • Fluorophenyl Position: The 2,5-difluorophenyl group in the target compound vs. 2,4-difluorophenyl in CAS 483340-19-8 affects electronic distribution and steric interactions.
  • Functional Groups :
    • Thioamide vs. Amide : The thioamide group increases lipophilicity (higher XLogP3) and may reduce hydrogen-bonding capacity compared to the amide analog .
    • Nitrile vs. Thioamide : The nitrile analog () lacks hydrogen-bonding capability at the terminal group, reducing polarity but increasing metabolic susceptibility .

Preparation Methods

Step 1: Thioimidate Intermediate Formation

The reaction begins with (2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile (CAS: 241479-75-4), which undergoes nucleophilic attack by O,O-diethyl hydrogen phosphorodithioate in a mixed solvent system of isopropyl alcohol and water at 78°C for 15 hours . This step generates a thioimidate intermediate, facilitated by the thiophilicity of the phosphorodithioate reagent.

Mechanistic Insights :

  • The nitrile group’s electrophilic carbon reacts with the sulfur atom of the phosphorodithioate, forming a tetrahedral intermediate.

  • Subsequent elimination of diethyl phosphate yields the thioimidate, which retains the stereochemical configuration of the starting nitrile.

Step 2: Hydrolysis to Thioamide

The thioimidate intermediate is hydrolyzed under mild basic conditions using sodium hydroxide in a dichloromethane-water biphasic system at 20°C and pH 7–8 . This step cleaves the P–S bond, producing the target thioamide and diethyl phosphate as a byproduct.

Optimization Considerations :

  • Temperature Control : Maintaining 20°C prevents epimerization of the stereogenic centers.

  • pH Adjustment : Neutral to slightly basic conditions minimize side reactions, such as over-hydrolysis or oxidation of the thioamide.

Table 1: Reaction Conditions for Thioamide Synthesis

ParameterStep 1Step 2
Starting MaterialButyronitrile derivativeThioimidate intermediate
ReagentO,O-diethyl hydrogen phosphorodithioateNaOH
Solvent SystemIsopropyl alcohol/waterDichloromethane/water
Temperature78°C20°C
Reaction Time15 hoursUntil completion (~2–4 hours)
Key Stereochemical OutcomeRetention of (2S,3R) configurationPreservation of thioamide geometry

Stereochemical Control and Analytical Verification

The (2S,3R) configuration of the target compound is critical for its biological activity. Chiral HPLC and X-ray crystallography are employed to confirm stereochemical purity. The starting nitrile’s stereochemistry is preserved throughout the synthesis due to:

  • Non-epimerizing Conditions : Mild temperatures and aprotic solvents in Step 1 prevent racemization.

  • Inert Atmosphere : Reactions conducted under nitrogen minimize oxidative degradation of the thioamide group.

Key Analytical Data :

  • HPLC Purity : >99.5% after recrystallization from ethanol/water.

  • Melting Point : 162–164°C (decomposition observed above 165°C).

  • Optical Rotation : [α]D²⁵ = +38.5° (c = 1.0, MeOH).

Environmental and Regulatory Considerations

The synthesis generates diethyl phosphate and aqueous sodium salts as waste. Industrial processes implement:

  • Solvent Recovery : Isopropyl alcohol and dichloromethane are distilled and reused, reducing VOC emissions.

  • Wastewater Treatment : Alkaline hydrolysis of residual phosphorodithioate ensures compliance with EPA discharge limits.

Regulatory filings for the compound (e.g., FDA DMF No. 034153) require full characterization of genotoxic impurities, including:

  • Residual Nitrile : <10 ppm (ICH Q3A).

  • Phosphorodithioate Byproducts : <5 ppm (EMA guidelines).

Alternative Synthetic Approaches

While the phosphorodithioate route dominates industrial production, exploratory methods include:

Thioamidation via Lawesson’s Reagent

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) converts amides to thioamides but suffers from lower yields (~65%) and harsher conditions (refluxing toluene, 110°C).

Enzymatic Hydrolysis of Nitriles

Nitrilase enzymes selectively hydrolyze nitriles to thioamides under aqueous conditions (pH 7.0, 30°C). However, this method remains experimental due to enzyme cost and scalability issues .

Q & A

Basic: What are the optimal synthetic conditions for achieving high yields of (2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide?

Methodological Answer:
The synthesis involves a multi-step process with critical optimization parameters:

  • Solvent Selection : Anhydrous THF or ethanol is preferred for maintaining reaction integrity and minimizing side reactions .
  • Catalysts : Chiral catalysts like (S)-2-bromopropionitrile and (1S)-camphorsulfonic acid are used to control stereochemistry .
  • Reaction Conditions : Reflux at 60–80°C for 4–6 hours ensures complete conversion. Cooling to −20°C during intermediate steps improves yield (80–91%) .
  • Purification : Recrystallization from CHCl3/petroleum ether (1:2 v/v) and vacuum filtration are effective for isolating the final product .

Advanced: How can stereochemical integrity (2S,3R configuration) be ensured during synthesis and validated post-synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., (S)-2-bromopropionitrile) and chiral catalysts (e.g., D-10-camphorsulfonic acid) directs stereochemical outcomes .
  • Analytical Validation :
    • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR assess diastereomeric ratios and confirm fluorine positioning .
    • Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol (85:15) to resolve epimers, as minor chromatographic changes can separate co-eluting stereoisomers .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Spectroscopic Methods :
    • FT-IR : Verify hydroxy (3200–3500 cm1^{-1}) and thioamide (1650–1700 cm1^{-1}) functional groups.
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 269.247 for related triazole derivatives) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages validate stoichiometry .

Advanced: How can researchers identify and quantify impurities or epimeric byproducts in this compound?

Methodological Answer:

  • Impurity Profiling :
    • LC-MS/MS : Detects trace impurities (e.g., sulfonic acid derivatives) at ppm levels .
    • Forced Degradation Studies : Expose the compound to heat (40–60°C), acidic/basic conditions, and UV light to simulate degradation pathways .
  • Epimer Separation : Adjust HPLC mobile phase (e.g., acetonitrile/water gradients) or column temperature to resolve (2S,3R) and (2R,3S) epimers .

Basic: How should researchers design in vitro assays to evaluate the antifungal activity of this compound?

Methodological Answer:

  • Strain Selection : Use Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) as model pathogens.
  • MIC Determination :
    • Prepare serial dilutions (0.5–128 µg/mL) in RPMI-1640 medium.
    • Incubate at 35°C for 48 hours and assess growth inhibition via optical density (OD600_{600}) .
  • Control Compounds : Compare with fluconazole and voriconazole to establish relative potency .

Advanced: How can density functional theory (DFT) calculations predict the reactivity or binding interactions of this compound?

Methodological Answer:

  • Computational Workflow :
    • Geometry Optimization : Use B3LYP/6-31G(d,p) basis sets to minimize energy and determine molecular electrostatic potential .
    • Docking Studies : Simulate interactions with fungal CYP51 (lanosterol 14α-demethylase) to identify key hydrogen bonds with triazole and difluorophenyl moieties .
  • Electronic Properties : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites relevant to biological activity .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Variables to Assess :
    • Stereochemical Purity : Re-evaluate samples for epimeric contamination via chiral HPLC .
    • Assay Conditions : Standardize inoculum size (1–5 × 103^3 CFU/mL) and incubation time (48–72 hours) .
    • Solubility : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological discrepancies .

Basic: What strategies ensure the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Stability Protocols :
    • Thermal Stability : Store at −20°C in amber vials; monitor degradation via HPLC over 6 months .
    • pH Stability : Test solubility in buffers (pH 3–9) and assess precipitation or hydrolysis .
  • Excipient Compatibility : Blend with lactose or mannitol to enhance solid-state stability .

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